

A Comprehensive Review of the Ethnobotanical Uses of Bletilla striata

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bletilla striata (Thunb.) Rchb.f., commonly known as the hyacinth orchid or Bai Ji in Traditional Chinese Medicine (TCM), is a terrestrial orchid with a rich history of medicinal use, particularly in East Asia. This technical guide provides a comprehensive review of the ethnobotanical applications of B. striata, supported by quantitative data from ethnobotanical surveys. It further delves into the key bioactive constituents, primarily polysaccharides, and details the experimental protocols for their extraction and for evaluating their significant pharmacological activities, including wound healing, anti-inflammatory, and antioxidant effects. The underlying mechanisms of action are also explored through signaling pathway diagrams to provide a deeper understanding for researchers and professionals in drug development.

Introduction

Bletilla striata, a member of the Orchidaceae family, has been a cornerstone of traditional medicine in China, Japan, Korea, and other Asian countries for centuries.[1][2][3] Its pseudobulb, the primary part used medicinally, is traditionally used to stop bleeding, reduce swelling, and promote tissue regeneration.[4] Modern scientific investigations have begun to validate these traditional claims, identifying a host of bioactive compounds, with Bletilla striata polysaccharides (BSPs) being the most prominent.[5] These compounds have demonstrated a wide array of pharmacological effects, including hemostatic, anti-inflammatory, antioxidant, immunomodulatory, and wound healing properties.[2][4] This guide aims to synthesize the



ethnobotanical knowledge with current scientific understanding, providing a valuable resource for the research and development of novel therapeutic agents derived from B. striata.

Ethnobotanical Uses: A Quantitative Perspective

While the traditional uses of Bletilla striata are widely documented in ancient and modern herbal texts, quantitative ethnobotanical data provides a more robust understanding of its importance and application in local communities. The following table summarizes findings from several ethnobotanical surveys, presenting the Informant Consensus Factor (ICF) and Use Frequency (UF) for various ailments treated with medicinal plants, including B. striata. The ICF value, ranging from 0 to 1, indicates the homogeneity of the information provided by informants, with a higher value suggesting a well-defined and widely accepted use of a plant for a particular ailment category. The UF value reflects how frequently a specific plant is mentioned for medicinal use.



Ailment Category	Traditional Use of Bletilla striata	Informant Consensus Factor (ICF)	Use Frequency (UF)	Region of Study	Reference
Digestive System Diseases	Gastric ulcer, gastrointestin al bleeding	0.89	-	Guangxi, China	[6]
Respiratory System Diseases	Tuberculosis, whooping cough, bronchitis	-	0.94	Lijiang, Yunnan, China	[1][7]
Bleeding/He morrhage	Traumatic bleeding, hematemesis , hemoptysis	-	0.94	Lijiang, Yunnan, China	[1][7]
Skin Diseases	Burns, scalds, chapped skin, sores, ulcers	-	0.94	Lijiang, Yunnan, China	[1][7]
Gynecologica I Ailments	-	0.92	-	Guangxi, China	[6]
Nervous & Psychosomat ic Problems	-	0.90	-	Guangxi, China	[6]

Note: A hyphen (-) indicates that the specific data point was not reported in the cited study. The ICF values often pertain to broader ailment categories that include the use of Bletilla striata.

Key Bioactive Constituents

Phytochemical investigations have revealed a diverse array of compounds in Bletilla striata, with polysaccharides being the most extensively studied for their biological activities.[2]



- Bletilla striata Polysaccharides (BSPs): These are the major bioactive components, primarily composed of glucomannan.[5] BSPs are credited with the plant's remarkable wound healing, hemostatic, and immunomodulatory properties.[2]
- Bibenzyls and Phenanthrenes: These phenolic compounds contribute to the antioxidant and anti-inflammatory activities of the plant.[3]
- Triterpenoids and Steroids: These compounds also exhibit a range of pharmacological effects, including anti-inflammatory and cytotoxic activities.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction of BSPs and for conducting key bioassays to evaluate the pharmacological activities of Bletilla striata extracts.

Extraction and Purification of Bletilla striata Polysaccharides (BSPs)

Several methods have been developed for the extraction of BSPs, with the hot water extraction method being the most common.[8]

Protocol: Hot Water Extraction and Ethanol Precipitation[5][9]

- Preparation of Plant Material: The dried tubers of Bletilla striata are pulverized into a fine powder.
- Defatting (Optional but Recommended): The powder is refluxed with 95% ethanol or petroleum ether for several hours to remove lipids and pigments. The residue is then collected.[8]
- Hot Water Extraction: The defatted powder is mixed with distilled water (typically in a 1:10 to 1:15 w/v ratio) and heated at 80-90°C for 2-4 hours with continuous stirring. This process is repeated 2-3 times.[5][9]
- Filtration and Concentration: The aqueous extracts are combined, filtered to remove solid debris, and then concentrated under reduced pressure using a rotary evaporator.



- Ethanol Precipitation: Four volumes of 95% ethanol are added to the concentrated extract and left to stand overnight at 4°C to precipitate the crude polysaccharides.[9]
- · Purification:
 - The precipitate is collected by centrifugation, re-dissolved in distilled water, and deproteinized using the Sevage method (shaking with a mixture of chloroform and nbutanol, typically in a 4:1 ratio).[5]
 - The aqueous layer is collected, and the ethanol precipitation step is repeated.
 - The purified polysaccharide precipitate is washed with ethanol and acetone, and then lyophilized to obtain the final BSP powder.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of Bletilla striata extracts can be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. [10]

Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages[11]

- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 12-24 hours.
- Treatment: The cells are pre-treated with various concentrations of the Bletilla striata extract or BSP for 1-2 hours.
- Stimulation: The cells are then stimulated with LPS (1 μg/mL) for 24 hours to induce an inflammatory response. A control group without LPS stimulation and a positive control group with LPS but without the extract are included.
- Nitric Oxide Measurement: The production of NO in the culture supernatant is determined using the Griess reagent. 100 μL of the supernatant is mixed with 100 μL of Griess reagent



(a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10 minutes at room temperature.

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The
concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of
NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Wound Healing Assay

The wound healing potential of Bletilla striata preparations can be assessed using an excisional wound model in rodents.[12][13]

Protocol: Excisional Wound Healing Model in Mice[14]

- Animal Model: Healthy adult mice (e.g., BALB/c) are used. The dorsal hair of the mice is shaved, and the area is disinfected.
- Wound Creation: A full-thickness excisional wound of a specific diameter (e.g., 6 mm) is created on the dorsum of each mouse using a sterile biopsy punch.
- Treatment Groups: The mice are divided into several groups: a negative control group (e.g., treated with saline or vehicle), a positive control group (e.g., treated with a commercial wound healing ointment), and one or more experimental groups treated with the Bletilla striata extract or a formulation containing it (e.g., a hydrogel).
- Treatment Application: The respective treatments are applied topically to the wounds daily for a specified period (e.g., 12-15 days).[13]
- Wound Area Measurement: The wound area is traced onto a transparent sheet and measured using a planimeter or digital imaging software on specific days (e.g., days 0, 3, 6, 9, and 12). The percentage of wound contraction is calculated.
- Histopathological Analysis: On the final day of the experiment, skin samples from the wound area are excised, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.



Antioxidant Activity Assays

The antioxidant capacity of Bletilla striata extracts can be determined using various in vitro assays, with DPPH and ABTS radical scavenging assays being the most common.[15]

Protocol: DPPH Radical Scavenging Assay[16][17]

- Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Assay Procedure: 50 μL of various concentrations of the Bletilla striata extract are mixed with 150 μL of the DPPH solution in a 96-well plate.[15]
- Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
- Measurement: The absorbance of the solution is measured at 517 nm. A control containing methanol instead of the extract is also measured.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is then determined.

Protocol: ABTS Radical Scavenging Assay[15][18]

- Preparation of ABTS Radical Cation (ABTS++): An ABTS stock solution is mixed with
 potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate
 the ABTS++ radical. This solution is then diluted with ethanol to obtain a working solution with
 a specific absorbance at 734 nm.
- Assay Procedure: A small volume of the Bletilla striata extract at various concentrations is mixed with the ABTS++ working solution.
- Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).
- Measurement: The absorbance is measured at 734 nm.



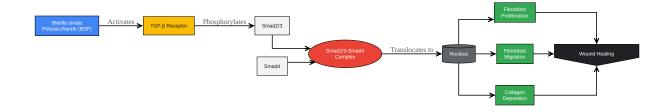
 Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of Bletilla striata are mediated through various signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key mechanisms.

Wound Healing Promotion by BSP

Bletilla striata polysaccharides have been shown to accelerate wound healing by activating the TGF-β/Smad signaling pathway, which promotes fibroblast proliferation, migration, and collagen deposition.[12]



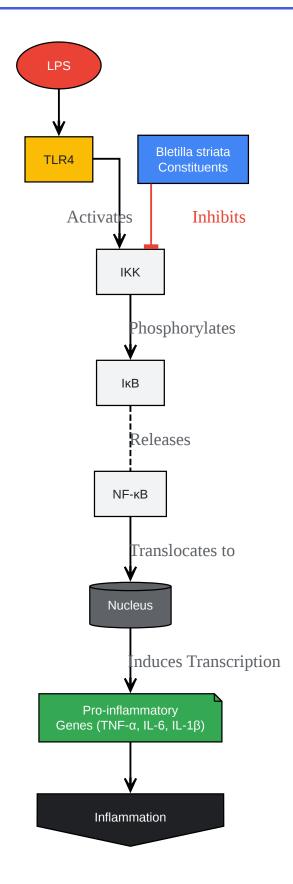
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Caption: BSP-mediated activation of the TGF-β/Smad pathway in wound healing.

Anti-inflammatory Mechanism of Bletilla striata Constituents

Constituents of Bletilla striata, such as coelonin, have been shown to exert anti-inflammatory effects by inhibiting the NF-kB signaling pathway, a key regulator of inflammation.[10]





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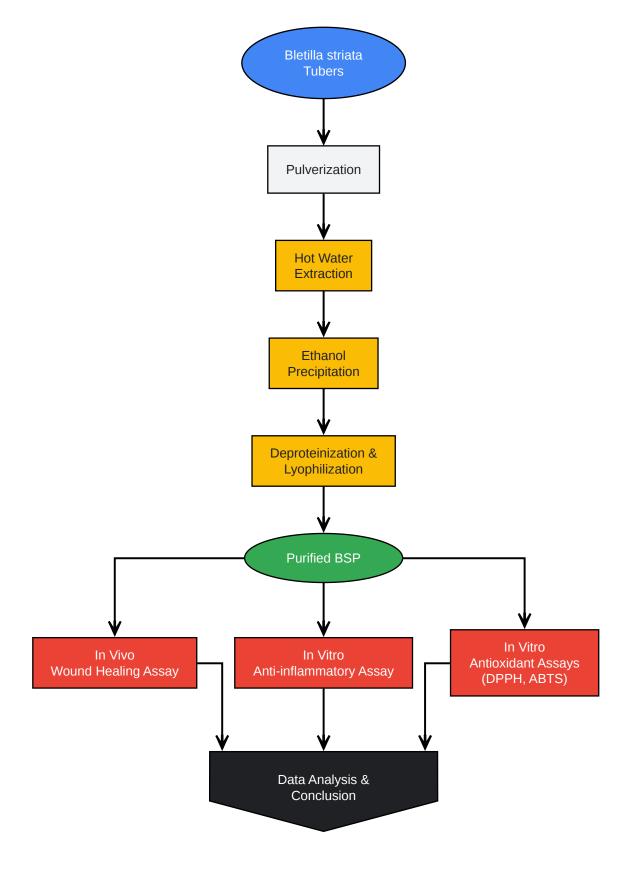
Caption: Inhibition of the NF-kB inflammatory pathway by Bletilla striata constituents.



Experimental Workflow for BSP Extraction and Bioactivity Screening

The following diagram outlines a typical workflow for the extraction of BSPs and subsequent screening for their biological activities.





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Caption: Workflow for BSP extraction and bioactivity screening.



Conclusion and Future Perspectives

Bletilla striata stands out as a valuable source of traditional and modern medicine, with its ethnobotanical uses being increasingly substantiated by scientific research. The quantitative ethnobotanical data, though still somewhat limited, highlights a strong consensus in its use for treating wounds, bleeding, and inflammatory conditions. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this orchid.

Future research should focus on conducting more extensive and standardized quantitative ethnobotanical studies to establish a more comprehensive use-value of B. striata. Furthermore, while the pharmacological activities of BSPs are well-documented, the mechanisms of action of other bioactive constituents, such as bibenzyls and phenanthrenes, warrant deeper investigation. The development of standardized and optimized extraction and formulation methods will be crucial for translating the therapeutic potential of Bletilla striata into clinically effective and safe phytopharmaceuticals. The logical relationships and signaling pathways illustrated here provide a roadmap for targeted studies aimed at elucidating the intricate molecular interactions underlying the medicinal properties of this remarkable plant.

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